Sarcandrone A Exhibits 1.4-Fold Greater HIV-1 Integrase Inhibition Compared to its Direct Analog Sarcandrone B
In a direct, head-to-head comparative assay, Sarcandrone A (Compound 1) demonstrated a more potent inhibition of HIV-1 integrase than its close structural analog, Sarcandrone B (Compound 2) [1]. The IC50 value for Sarcandrone A was 18.05 μM, compared to 25.27 μM for Sarcandrone B [1].
| Evidence Dimension | HIV-1 integrase inhibition activity |
|---|---|
| Target Compound Data | IC50 = 18.05 μM |
| Comparator Or Baseline | Sarcandrone B (Compound 2) IC50 = 25.27 μM |
| Quantified Difference | 1.4-fold more potent (ΔIC50 = -7.22 μM) |
| Conditions | In vitro enzymatic assay using recombinant HIV-1 integrase. |
Why This Matters
This quantifiable difference in potency directly impacts the selection of Sarcandrone A for antiviral research programs focused on HIV integrase, as it provides a more potent tool compound than its closest natural analog.
- [1] Cao, C. M., Peng, Y., Shi, Q. W., & Xiao, P. G. (2009). Two Flavonoid Dimers from Sarcandra hainanensis (PEI) SWAMY et BAILEY. Chemical and Pharmaceutical Bulletin, 57(7), 743-746. View Source
